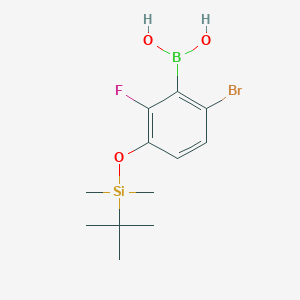

6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid

Description

6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid is a boronic acid derivative featuring a bromo substituent at position 6, a bulky t-butyldimethylsilyloxy (TBS) protecting group at position 3, and a fluorine atom at position 2 on the phenyl ring. The boronic acid functional group (-B(OH)₂) at position 1 makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science . Its TBS group enhances solubility in organic solvents and stabilizes the hydroxyl group during synthetic processes.

Properties

IUPAC Name |

[6-bromo-3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BBrFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(14)10(11(9)15)13(16)17/h6-7,16-17H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMKNLOVGTXSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)O[Si](C)(C)C(C)(C)C)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BBrFO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid typically involves the following steps:

Bromination: Starting with 2-fluorophenylboronic acid, bromination is performed to introduce the bromine atom at the 6-position of the benzene ring.

Silylation: The resulting compound undergoes silylation to attach the t-butyldimethylsilyloxy group at the 3-position.

Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and automated systems to ensure consistency and scalability. Advanced purification techniques such as column chromatography and crystallization are employed to obtain high-purity material.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid is primarily used in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. It can also undergo other reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an appropriate solvent (e.g., toluene or water) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Suzuki–Miyaura Coupling: Biaryl compounds are typically formed.

Oxidation: Oxidized derivatives of the starting material.

Reduction: Reduced forms of the compound.

Substitution: Substituted phenylboronic acid derivatives.

Scientific Research Applications

It appears the query is for scientific research applications of the chemical compound "6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid." However, information specifically detailing applications of "this compound" is limited in the provided search results. The search results do offer some information regarding similar compounds and related applications, which can help infer potential uses.

Boronic Acids and Suzuki-Miyaura Coupling

Boronic acids, including phenylboronic acids, are considered generally non-toxic and easy to handle, making them widely applicable as building blocks in pharmaceutical synthesis . A prominent application is their use as substrates in the Suzuki-Miyaura reaction, which enables the synthesis of biaryl compounds through the coupling of an organohalide and a boronic acid, using palladium(0) catalysis . The Suzuki-Miyaura reaction's advantages include mild reaction conditions, readily available and low toxicity substrates, and versatility with respect to functional groups .

Picolinamide Derivatives as Kinase Inhibitors

Picolinamide derivatives may be used to treat cancers, including hematopoietic malignancies, carcinomas (e.g., of the lungs, liver, pancreas, ovaries, thyroid, bladder, or colon), melanoma, myeloid disorders (e.g., myeloid leukemia, multiple myeloma, and erythroleukemia), adenomas (e.g., villous colon adenoma), sarcomas (e.g., osteosarcoma), autoimmune diseases, allergic reactions, and organ transplantation rejection syndromes .

Related Compounds

Several related boronic acid compounds are available, such as:

Mechanism of Action

The mechanism by which 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid exerts its effects primarily involves its role as a boronic acid in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with organohalides to form biaryl compounds.

Molecular Targets and Pathways Involved:

Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, forming stable intermediates that lead to the final product.

Enzyme-Substrate Interactions: In biological studies, it may interact with enzymes, affecting their activity and providing insights into enzyme mechanisms.

Comparison with Similar Compounds

Substituent Variations at Position 3

The TBS group distinguishes the target compound from analogs with smaller or unprotected substituents:

Electronic Effects :

Stability :

Reactivity in Suzuki-Miyaura Coupling

The steric bulk of the TBS group slows reaction kinetics compared to less hindered analogs. For example:

Biological Activity

6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid (CAS: 2377608-15-4) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₂H₁₉BBrFO₃Si

- Molecular Weight : 349.08 g/mol

- Physical Appearance : Not specified in the available data.

- Safety Information : Classified with GHS hazard statements indicating potential irritations (H315, H319, H335) .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Notably, it exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus ATCC 6538 | 6.3 | Ceftriaxone | 6.3 |

| Escherichia coli ATCC 25922 | 6.3 | Benzylpenicillin | 12.5 |

The compound demonstrated comparable efficacy to ceftriaxone, a commonly used antibiotic, indicating its potential as an antimicrobial agent .

Cytotoxic Activity

Cytotoxicity assays conducted using Artemia salina larvae indicated that the compound has varying levels of toxicity. The results suggest that while some derivatives showed promising cytotoxic activity, the specific toxicity levels for this compound need further elucidation.

Cytotoxicity Data

| Compound | LC50 (µg/mL) |

|---|---|

| This compound | >1000 |

| Reference Compound | <1000 |

The cytotoxicity of the compound was classified as non-toxic based on the LC50 value exceeding 1000 µg/mL .

Preliminary studies suggest that the mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways. The presence of the fluorine atom in its structure may enhance its binding affinity to target sites in microbial cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of phenylboronic acid derivatives similar to this compound:

- Synthesis and Biological Evaluation : A study explored various derivatives of phenylboronic acids, highlighting that modifications such as halogenation significantly influenced their antimicrobial properties.

- Comparative Analysis : Research comparing different boronic acids indicated that fluorinated derivatives often exhibited enhanced biological activity compared to their non-fluorinated counterparts.

- Docking Studies : Molecular docking studies have suggested that the compound may effectively inhibit specific bacterial enzymes, further supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. First, introduce the bromo and fluoro substituents via directed ortho-metalation (DoM) or halogenation. The t-butyldimethylsilyl (TBS) protecting group is then introduced using TBS-Cl under anhydrous conditions, often with imidazole as a base in DMF or THF. For boronic acid installation, Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) is common. Purity (>97%) is achieved via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo, fluoro, and TBS groups). Fluorine splitting in ¹H NMR and coupling constants help assign ortho/para positions.

- ¹¹B NMR : Detects boronic acid integrity (δ ~30 ppm for arylboronic acids).

- FT-IR : B-O stretching (~1340 cm⁻¹) and Si-O-Si vibrations (~1100 cm⁻¹) verify functional groups.

- HPLC-MS : Validates purity and molecular weight. Use C18 columns with acetonitrile/water gradients and ESI+ ionization .

Q. How to mitigate hydrolysis of the boronic acid group during storage?

- Methodological Answer : Store the compound under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or THF. Lyophilization as a pinacol ester derivative (if compatible with downstream applications) enhances stability. Avoid protic solvents and acidic conditions, which accelerate hydrolysis .

Advanced Research Questions

Q. How do substituents (Br, F, TBS) influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer :

- Bromo : Acts as a directing group and potential coupling site. Its electron-withdrawing nature enhances electrophilicity of the boronic acid.

- Fluoro : Reduces steric hindrance but may deactivate the ring via inductive effects. Optimize Pd catalysts (e.g., XPhos Pd G3) for electron-deficient arylboronic acids.

- TBS group : Steric bulk may slow transmetalation. Use polar aprotic solvents (DMF, DMSO) to improve solubility and reaction rates. Kinetic studies (e.g., monitoring by ¹⁹F NMR) help identify rate-limiting steps .

Q. How to resolve contradictions in XRD and DFT-predicted molecular geometries?

- Methodological Answer : Compare experimental XRD data (bond lengths, dihedral angles) with DFT/B3LYP-optimized structures (6-31G(d) basis set). Discrepancies often arise from crystal packing effects or solvent interactions. Use Natural Bond Orbital (NBO) analysis to assess hyperconjugation (e.g., B-O-Si interactions) and adjust computational models for solvation (e.g., PCM method) .

Q. What strategies validate boronic acid reactivity in multi-step syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.